molecular formula C18H27N3O2 B2396565 N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide CAS No. 955609-81-1

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide

Cat. No. B2396565
CAS RN: 955609-81-1
M. Wt: 317.433
InChI Key: VSDLNJFGASFIAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide, also known as ETOPO, is a compound that has gained significant attention in the scientific community due to its potential applications in medical research. ETOPO is a member of the oxalamide family and is a selective antagonist of the CB1 receptor. The compound has been shown to have a high affinity for the CB1 receptor, making it a promising candidate for further research.

Mechanism of Action

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide acts as a selective antagonist of the CB1 receptor, which is primarily found in the brain and central nervous system. The CB1 receptor plays a key role in regulating several physiological processes, including appetite, pain sensation, and mood. By blocking the CB1 receptor, this compound is able to modulate these processes and potentially treat a variety of conditions.
Biochemical and Physiological Effects
Studies have shown that this compound is able to modulate several physiological processes, including appetite, pain sensation, and mood. In addition, this compound has been shown to reduce the rewarding effects of drugs of abuse, making it a potential treatment for drug addiction. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide in lab experiments is its high affinity for the CB1 receptor, which allows for precise modulation of the endocannabinoid system. However, one limitation is that this compound is not selective for the CB1 receptor and can also bind to other receptors, potentially leading to off-target effects.

Future Directions

There are several potential future directions for research on N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide. One area of interest is its potential as a treatment for drug addiction. Additionally, this compound could be used to study the endocannabinoid system and its role in various physiological processes. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in medical research.

Synthesis Methods

The synthesis of N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide involves several steps, including the reaction of 6-chloro-1-ethyl-1,2,3,4-tetrahydroquinoline with 2-(prop-2-yn-1-yloxy)acetamide to form 2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl acetamide. This intermediate is then reacted with oxalyl chloride to form the final product, this compound.

Scientific Research Applications

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide has been used in several scientific studies to investigate the role of the CB1 receptor in various physiological processes. One study found that this compound was able to inhibit the effects of THC on the CB1 receptor, suggesting that it could be used as a tool to study the endocannabinoid system. Another study found that this compound was able to reduce the rewarding effects of cocaine in mice, indicating its potential as a treatment for drug addiction.

properties

IUPAC Name

N'-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N-propyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-3-10-19-17(22)18(23)20-11-9-14-7-8-16-15(13-14)6-5-12-21(16)4-2/h7-8,13H,3-6,9-12H2,1-2H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDLNJFGASFIAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCCC1=CC2=C(C=C1)N(CCC2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.